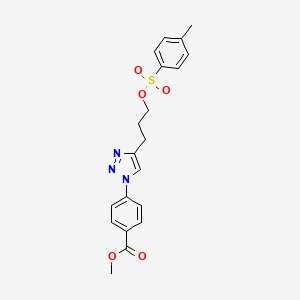

Methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

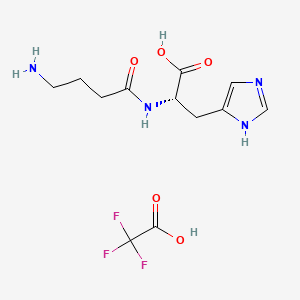

Cjoc42 is a small molecule compound known for its ability to bind to the oncoprotein gankyrin. Gankyrin is an ankyrin-repeat oncoprotein whose overexpression has been implicated in the development of various cancers, including hepatocellular carcinoma and esophageal squamous cell carcinoma . Cjoc42 inhibits gankyrin activity in a dose-dependent manner, preventing the decrease in p53 protein levels normally associated with high amounts of gankyrin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cjoc42 is synthesized through a series of chemical reactions involving the formation of a complex molecular structure. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of Cjoc42 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in solid form and is available in various quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

Cjoc42 undergoes several types of chemical reactions, including:

Oxidation: Cjoc42 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions to yield reduced forms.

Substitution: Cjoc42 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving Cjoc42 include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Cjoc42 depend on the specific reaction conditions and reagents used. These products include various derivatives of Cjoc42 with modified functional groups .

Scientific Research Applications

Cjoc42 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study protein-protein interactions, particularly those involving gankyrin.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress gankyrin.

Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.

Mechanism of Action

Cjoc42 exerts its effects by binding to gankyrin, thereby inhibiting its activity. This inhibition prevents the degradation of the tumor suppressor protein p53, leading to the restoration of p53-dependent transcription and sensitivity to DNA damage. The molecular targets and pathways involved include the gankyrin-p53 interaction and the downstream signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

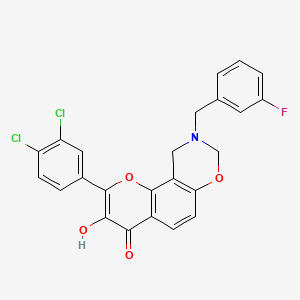

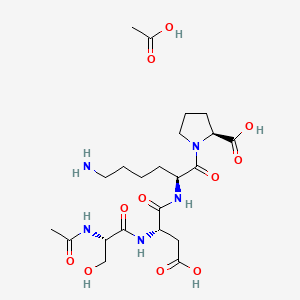

Cjoc42 is unique in its ability to specifically bind to gankyrin and inhibit its activity. Similar compounds include:

Second-generation gankyrin inhibitors: These compounds have been developed to have a stronger affinity for gankyrin and increased cytotoxicity compared to Cjoc42.

Broad-spectrum histone deacetylase inhibitors: These inhibitors affect the proliferative and metastatic potential of gankyrin-overexpressing cancers but lack the selectivity of Cjoc42.

Properties

Molecular Formula |

C20H21N3O5S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

methyl 4-[4-[3-(4-methylphenyl)sulfonyloxypropyl]triazol-1-yl]benzoate |

InChI |

InChI=1S/C20H21N3O5S/c1-15-5-11-19(12-6-15)29(25,26)28-13-3-4-17-14-23(22-21-17)18-9-7-16(8-10-18)20(24)27-2/h5-12,14H,3-4,13H2,1-2H3 |

InChI Key |

VYUDJPGSULLWAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CN(N=N2)C3=CC=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829327.png)

![4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10829338.png)

![(2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10829344.png)

![5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine](/img/structure/B10829345.png)

![2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B10829372.png)

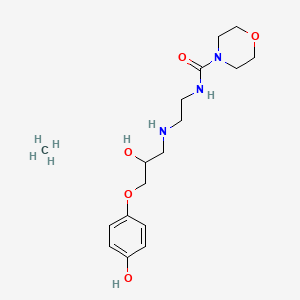

![(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane](/img/structure/B10829384.png)

![1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B10829415.png)

![3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B10829419.png)